N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a [1,2,4]triazolo[1,5-a]pyrimidine core linked to a benzo[c][1,2,5]thiadiazole moiety via a carboxamide bridge. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is a bioisostere of purines, enabling interactions with biological targets such as enzymes or receptors involved in nucleic acid metabolism or signal transduction . The benzo[c][1,2,5]thiadiazole group, with its electron-deficient aromatic system, may enhance binding affinity through π-π stacking or dipole interactions. Substituents such as methyl groups at positions 1,3 (on the benzothiadiazole) and 5,7 (on the triazolopyrimidine) likely modulate solubility, metabolic stability, and steric effects .
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O3S/c1-9-7-10(2)23-16(17-9)19-14(20-23)15(24)18-11-5-6-12-13(8-11)22(4)27(25,26)21(12)3/h5-8H,1-4H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPYXEIZIMKKIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)C(=O)NC3=CC4=C(C=C3)N(S(=O)(=O)N4C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on existing literature and research findings.
- Molecular Formula : C13H13N3O3S2
- Molecular Weight : 323.39 g/mol
- CAS Number : 2034402-82-7
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:
- Compounds similar to this structure have shown activity against various Gram-positive and Gram-negative bacteria. In studies, certain derivatives demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 15.6 µg/ml to 300 µg/ml against pathogens such as E. coli and S. aureus .
| Compound Type | Target Bacteria | MIC (µg/ml) |
|---|---|---|
| Thiadiazole Derivatives | E. coli | 15.6 |
| Thiadiazole Derivatives | S. aureus | 25.0 |
| Thiadiazole Derivatives | P. aeruginosa | >300 |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- A significant study indicated that derivatives showed cytotoxic effects against cancer cell lines such as DU145 (prostate cancer) and MCF7 (breast cancer), with IC50 values reported as low as 0.3 µM for certain modifications .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| DU145 | 0.3 |
| MCF7 | 0.5 |
| PaCa2 (Pancreatic) | 0.4 |
The mechanism by which this compound exerts its biological effects is still under investigation but may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.
- Receptor Interaction : The compound may interact with specific receptors influencing signal transduction pathways critical for cell survival and growth.
Study on Antimicrobial Efficacy
A study conducted on a series of thiadiazole derivatives revealed that introducing halogen substituents significantly enhanced antibacterial activity. The results indicated that compounds with para-chloro substitutions exhibited superior activity compared to those without such modifications .
Study on Anticancer Properties
In another investigation focusing on the anticancer properties of thiadiazole derivatives, researchers synthesized several compounds and evaluated their effects on various cancer cell lines. The study concluded that structural modifications at the C-5 position were crucial for enhancing cytotoxicity against pancreatic cancer cells .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison
Pharmacological Advantages and Limitations
- However, the methyl groups might reduce metabolic stability compared to halogenated derivatives .
- Di(hetero)aryl Derivatives : Exhibit strong antitumor activity but may suffer from poor solubility due to aromatic substituents .
- Herbicidal Sulfonamides : High selectivity for plant enzymes but narrow spectrum .
Q & A
Q. Table 1: Example Synthetic Steps
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | 1H-pyrazol-5-amine, dichloro-cyanoethenyl carboxamide | ~70-85 |
| 2 | Thiadiazole sulfonation | SOCl₂, dimethylamine | 60-75 |
| 3 | Amide coupling | EDC/HOBt, DMF | 80-90 |
Basic: What analytical methods are used to characterize this compound?
Answer:
Standard techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent positions .
- IR spectroscopy for functional group validation (e.g., C=O, S=O stretches) .
- Mass spectrometry (MS) for molecular weight confirmation .
- X-ray crystallography to resolve structural ambiguities, particularly for fused heterocycles .
Advanced: How can structural ambiguities in the thiadiazole-triazolo-pyrimidine core be resolved experimentally?
Answer:
- X-ray diffraction is critical for determining bond angles and ring conformations, as demonstrated in studies of analogous thiadiazole intermediates .
- Dynamic NMR experiments (e.g., variable-temperature ¹H NMR) can assess rotational barriers in substituents like dimethyl groups .
- DFT calculations paired with experimental data validate electronic structures .
Advanced: How to design assays for evaluating its biological activity?
Answer:
- Target-specific assays : Use kinase inhibition assays (e.g., ELISA) if the compound targets ATP-binding sites, given its triazolo-pyrimidine scaffold .
- Cytotoxicity profiling : Employ MTT assays across cancer cell lines (e.g., NCI-60 panel) to identify selectivity .
- Mechanistic studies : Combine SPR (surface plasmon resonance) and molecular docking to map binding interactions .
Q. Table 2: Example Pharmacological Data
| Assay Type | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR | 0.12 | |
| Cytotoxicity | HeLa | 1.8 |
Advanced: How to address contradictions in reported reaction yields or mechanisms?
Answer:
- Reproduce conditions : Vary solvents (e.g., DMF vs. acetonitrile) and catalysts (e.g., K₂CO₃ vs. TEA) to identify optimal parameters .
- Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N) or trapping experiments (e.g., TEMPO for radical pathways) .
- In-situ monitoring : Employ HPLC or ReactIR to track intermediates in real-time .
Advanced: What computational approaches predict its reactivity or drug-likeness?
Answer:
- Docking simulations (AutoDock Vina) to predict binding modes with biological targets .
- ADMET prediction (SwissADME) to assess solubility, permeability, and metabolic stability .
- DFT calculations (Gaussian) for frontier molecular orbitals (HOMO/LUMO) to evaluate electrophilic/nucleophilic sites .
Advanced: How to optimize reaction conditions for scale-up?
Answer:
- Solvent screening : Replace DMF with greener alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .
- Catalyst optimization : Test Pd-based catalysts (e.g., Pd(OAc)₂) for coupling steps to enhance efficiency .
- Flow chemistry : Implement continuous-flow systems to mitigate exothermic risks in cyclization steps .
Advanced: How to study degradation pathways under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to pH extremes, UV light, or oxidative agents (H₂O₂) .
- LC-MS/MS analysis to identify degradation products (e.g., sulfone or amide hydrolysis derivatives) .
- Accelerated stability testing (ICH guidelines) at 40°C/75% RH to predict shelf-life .
Advanced: How to establish structure-activity relationships (SAR) for derivatives?
Answer:
- Systematic substituent variation : Modify methyl groups on the thiadiazole or triazolo-pyrimidine rings .
- Bioisosteric replacement : Substitute the benzo[c]thiadiazole with pyridazine or quinazoline cores .
- 3D-QSAR modeling (CoMFA/CoMSIA) to correlate electronic/steric features with activity .
Advanced: How to handle hazardous intermediates (e.g., chlorinated byproducts)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
